5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}furan-2-carbaldehyde
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Overview
Description
5-{1,4-Diazabicyclo[321]octan-4-yl}furan-2-carbaldehyde is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with 1,4-diazabicyclo[3.2.1]octane under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and may require the use of a catalyst to facilitate the reaction. The exact conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis. This method allows for better control over reaction conditions and can result in higher yields and purities. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}furan-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the furan ring or the diazabicyclo[3.2.1]octane moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles, such as amines or halides, can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}furan-2-carbaldehyde exerts its effects depends on the specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, participating in various reaction mechanisms. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: A similar bicyclic compound with a different ring structure.
Quinuclidine: Another bicyclic compound with a nitrogen-containing ring.
Tropane: A bicyclic compound found in various alkaloids.
Uniqueness
5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}furan-2-carbaldehyde is unique due to its specific combination of a furan ring and a diazabicyclo[3.2.1]octane moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C11H14N2O2 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
5-(1,4-diazabicyclo[3.2.1]octan-4-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H14N2O2/c14-8-10-1-2-11(15-10)13-6-5-12-4-3-9(13)7-12/h1-2,8-9H,3-7H2 |
InChI Key |
WDPLRLGQGUNJBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCN(C1C2)C3=CC=C(O3)C=O |
Origin of Product |
United States |
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